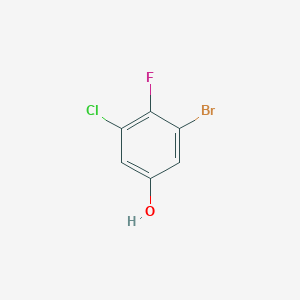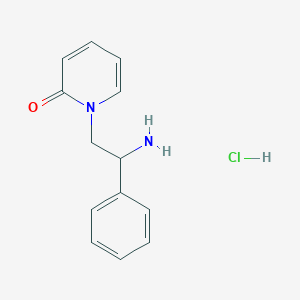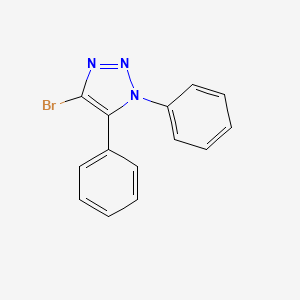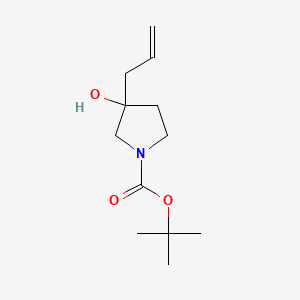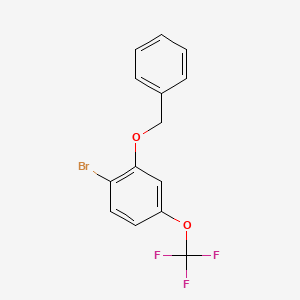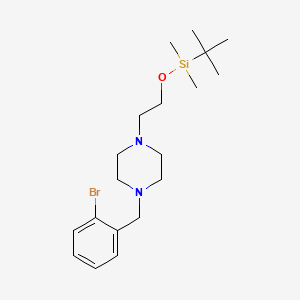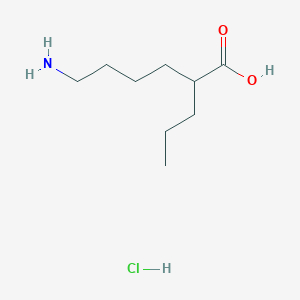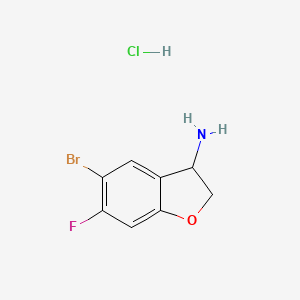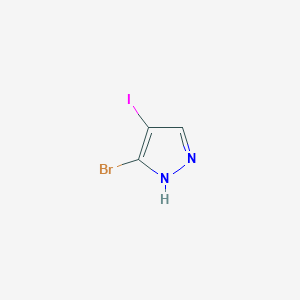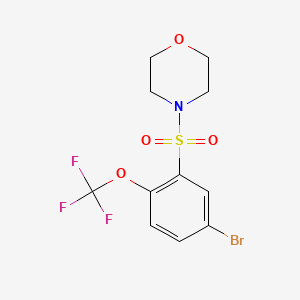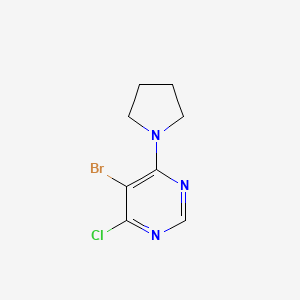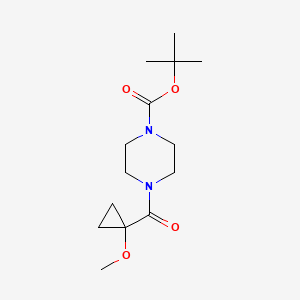
tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1788041-47-3 . It has a molecular weight of 284.36 . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The IUPAC name for this compound is “tert-butyl 4- (1-methoxycyclopropane-1-carbonyl)piperazine-1-carboxylate” and its InChI code is "1S/C14H24N2O4/c1-13 (2,3)20-12 (18)16-9-7-15 (8-10-16)11 (17)14 (19-4)5-6-14/h5-10H2,1-4H3" .Physical And Chemical Properties Analysis
As mentioned earlier, “tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate” is an oil-like substance that is typically stored at room temperature . It has a molecular weight of 284.36 .Applications De Recherche Scientifique
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized through various methods, including spectroscopic techniques and X-ray diffraction studies. For instance, one study focused on the synthesis and characterization of a related compound, highlighting the use of spectroscopic evidence such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structure was further confirmed by single crystal XRD data, demonstrating the compound's crystallization in the monoclinic crystal system and its intermolecular interactions and three-dimensional architecture C. Sanjeevarayappa et al., 2015.
Biological Evaluation
Although direct biological applications of "tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate" were not found, similar compounds have been evaluated for their biological activities. For example, related compounds have been screened for in vitro antibacterial and anthelmintic activity, showing moderate activity in some cases C. Sanjeevarayappa et al., 2015.
Anticorrosive Properties
Research has also explored the anticorrosive behavior of novel heterocyclic compounds similar to "tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate". These studies involve electrochemical, quantum chemical, and surface characterization studies to investigate the molecule's corrosion inhibition properties for materials like carbon steel in corrosive media. Such compounds have shown significant inhibition efficiency, which is attributed to their strong and spontaneous adsorption on the metal surface B. Praveen et al., 2021.
Crystal and Molecular Structure Analysis
The crystal and molecular structure of similar piperazine derivatives have been reported, contributing to the understanding of their structural properties and potential applications in various fields. These studies often focus on the bond lengths, angles, and overall molecular architecture, which are essential for designing compounds with desired physical and chemical properties C. Mamat et al., 2012.
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
tert-butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-9-7-15(8-10-16)11(17)14(19-4)5-6-14/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXBJFQQFULDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122708 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(1-methoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate | |
CAS RN |
1788041-47-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(1-methoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(1-methoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



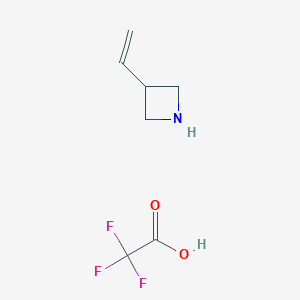
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)
